![molecular formula C12H12O3 B14484459 2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane CAS No. 64020-47-9](/img/structure/B14484459.png)
2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a phenyl group and a prop-2-yn-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane typically involves the reaction of phenyl-substituted dioxolane with prop-2-yn-1-ol under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) in a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like molecular oxygen or other oxidizing agents can be used.
Reduction: Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield formamides, while substitution reactions can produce a variety of substituted dioxolane derivatives .
Applications De Recherche Scientifique
2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry reactions.
Biology: Employed in the synthesis of chemical probes for studying biological systems.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism by which 2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane exerts its effects involves its ability to act as a photosensitizer. Upon exposure to light, the compound can generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways . These ROS can then interact with various molecular targets, leading to a range of chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- 2-Phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine
- N-(prop-2-yn-1-yl)-o-phenylenediamines
Uniqueness
2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane is unique due to its dioxolane ring structure combined with a phenyl and prop-2-yn-1-yloxy group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Propriétés
Numéro CAS |
64020-47-9 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-phenyl-2-prop-2-ynoxy-1,3-dioxolane |
InChI |
InChI=1S/C12H12O3/c1-2-8-13-12(14-9-10-15-12)11-6-4-3-5-7-11/h1,3-7H,8-10H2 |
Clé InChI |
GGLMYSCBKCCNGQ-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1(OCCO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl chloro[(dichlorophosphoryl)methoxy]acetate](/img/structure/B14484379.png)

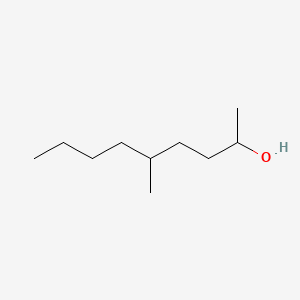
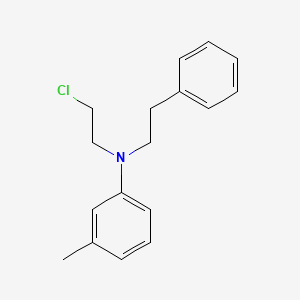
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)

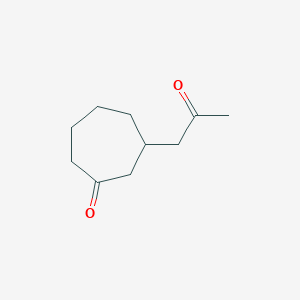

![Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate](/img/structure/B14484431.png)
![9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14484435.png)
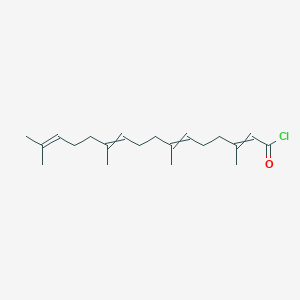

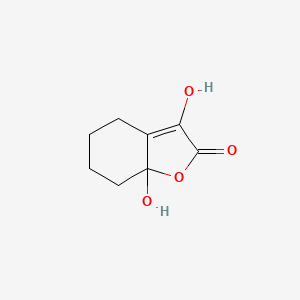
![4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14484462.png)
